(R,S)-Fmoc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid
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Overview
Description
®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-naphthalen-2-YL-propionic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a naphthyl group, and a propionic acid moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of various peptides and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-naphthalen-2-YL-propionic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the naphthyl group through a series of coupling reactions. The final step usually involves the deprotection of the Fmoc group to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers, which can streamline the synthesis process and improve yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-naphthalen-2-YL-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-naphthalen-2-YL-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-naphthalen-2-YL-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid
- ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-O-tolyl-acetic acid
Uniqueness
What sets ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-naphthalen-2-YL-propionic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex peptides and other bioactive molecules.
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c31-28(32)22(16-19-13-14-20-7-1-2-8-21(20)15-19)17-30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27H,16-18H2,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNXVBNFGHHUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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